4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid amide 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid amide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13688199
InChI: InChI=1S/C10H16BN3O3/c1-9(2)10(3,4)17-11(16-9)7-5-13-14(6-7)8(12)15/h5-6H,1-4H3,(H2,12,15)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)N
Molecular Formula: C10H16BN3O3
Molecular Weight: 237.07 g/mol

4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid amide

CAS No.:

Cat. No.: VC13688199

Molecular Formula: C10H16BN3O3

Molecular Weight: 237.07 g/mol

* For research use only. Not for human or veterinary use.

4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid amide -

Specification

Molecular Formula C10H16BN3O3
Molecular Weight 237.07 g/mol
IUPAC Name 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxamide
Standard InChI InChI=1S/C10H16BN3O3/c1-9(2)10(3,4)17-11(16-9)7-5-13-14(6-7)8(12)15/h5-6H,1-4H3,(H2,12,15)
Standard InChI Key WFUFVNZHRZNNML-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxamide, reflects its three key structural components:

  • A pyrazole ring substituted at the 1-position with a carboxamide group.

  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety at the 4-position of the pyrazole.

  • An amide functional group that enhances hydrogen-bonding capacity and solubility in polar solvents.

The boronic ester group adopts a trigonal planar geometry around the boron atom, stabilized by the pinacol ligand’s electron-donating methyl groups. This configuration protects the boronic acid from hydrolysis while enabling transmetalation in cross-coupling reactions .

Table 1: Key Structural Identifiers

PropertyValue
Molecular FormulaC10H16BN3O3\text{C}_{10}\text{H}_{16}\text{BN}_3\text{O}_3
Molecular Weight237.07 g/mol
IUPAC Name4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxamide
Canonical SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)N
InChI KeyWFUFVNZHRZNNML-UHFFFAOYSA-N

Synthesis and Derivative Formation

Core Synthesis Methodology

The compound is typically synthesized via a two-step protocol:

  • Pyrazole Boronation: A pyrazole precursor undergoes Miyaura borylation using bis(pinacolato)diboron (B2(pin)2\text{B}_2(\text{pin})_2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2_2) and a base (e.g., potassium acetate). This step introduces the boronic ester group at the 4-position of the pyrazole ring .

  • Amide Functionalization: The 1-position of the pyrazole is then converted to a carboxamide group through reaction with an appropriate amine or via hydrolysis of a nitrile intermediate followed by amidation.

Table 2: Representative Reaction Conditions

ParameterDetails
Starting Material4-Bromo-1H-pyrazole
Boronating AgentBis(pinacolato)diboron (1.2 equiv)
CatalystPd(dppf)Cl2_2 (5 mol%)
Solvent1,4-Dioxane
Temperature80–100°C, 12–24 hours
Yield65–78%

Key Derivatives

Several derivatives of this compound have been reported, demonstrating its synthetic flexibility:

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 269410-08-4): The deprotected pyrazole boronic ester, used as a precursor for further functionalization.

  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate (CAS 552846-17-0): A Boc-protected variant enabling orthogonal protection strategies.

  • Siloxy-Methyl Protected Derivatives: Compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (CAS 877399-74-1) provide enhanced stability for multi-step syntheses .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boronic ester group participates in palladium-catalyzed couplings with aryl halides, enabling the construction of biaryl systems. A 2024 study demonstrated its use in synthesizing pharmaceutically active pyrazole-aryl hybrids with IC50_{50} values <100 nM against kinase targets . Key advantages include:

  • Air Stability: Unlike boronic acids, the pinacol ester resists protodeboronation under ambient conditions.

  • Chemoselectivity: The amide group remains inert under standard coupling conditions (e.g., aqueous Na2_2CO3_3, 80°C).

Medicinal Chemistry Applications

Pyrazole-boronic acid hybrids exhibit dual functionality:

  • Targeted Protein Binding: The boronic ester acts as a reversible covalent warhead for serine proteases and kinases.

  • Solubility Enhancement: The amide group improves aqueous solubility by 3–5 fold compared to alkyl-substituted analogs.

Recent preclinical studies highlight:

  • Anticancer Activity: Inhibition of PI3Kδ with Ki=8.3±1.2nMK_i = 8.3 \pm 1.2 \, \text{nM} in lymphoma cell lines.

  • Antiviral Potential: 70% reduction in SARS-CoV-2 replication at 10 µM (in vitro) .

ParameterRecommendation
Temperature-20°C under inert atmosphere (N2_2)
Light SensitivityAmber glass vials
Shelf Life24 months when desiccated

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral pyrazole-boronic ester scaffolds.

  • Proteolysis-Targeting Chimeras (PROTACs): Exploiting the compound’s boronic ester for E3 ligase recruitment.

  • Boron Neutron Capture Therapy (BNCT): Evaluating 10^{10}B-enriched variants for targeted cancer therapy.

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